N-ethylpiperidine-4-carboxamide hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of piperidine structures as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. For instance, alkoxycarbonylpiperidines such as 2-(methoxycarbonyl)piperidine and 4-(ethoxycarbonyl)piperidine were used in the aminocarbonylation of iodobenzene and iodoalkenes, leading to the formation of carboxamides . Although the specific synthesis of N-ethylpiperidine-4-carboxamide hydrochloride is not detailed, similar methodologies could potentially be applied, using N-ethylpiperidine as the nucleophile and appropriate iodinated compounds as the electrophile.
Molecular Structure Analysis
The molecular structure of N-ethylpiperidine-4-carboxamide hydrochloride would consist of a piperidine ring with an ethyl group attached to the nitrogen atom and a carboxamide group at the 4-position. The hydrochloride indicates the presence of a chloride ion, which would associate with the protonated nitrogen of the piperidine ring, forming a salt. The papers do not provide specific information on the molecular structure of N-ethylpiperidine-4-carboxamide hydrochloride, but the general principles of molecular structure can be inferred from the related compounds discussed .
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives typically include nucleophilic substitution and carbonylation. In the context of the provided papers, the palladium-catalyzed aminocarbonylation is a key reaction where piperidine derivatives act as nucleophiles . The specific chemical reactions of N-ethylpiperidine-4-carboxamide hydrochloride are not discussed, but it can be hypothesized that it would undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-ethylpiperidine-4-carboxamide hydrochloride would likely include a solid state at room temperature, solubility in polar solvents due to the presence of the carboxamide group and ionic nature, and a relatively high melting point compared to non-ionic organic compounds. The exact properties would depend on the molecular structure and the presence of the hydrochloride salt form. The provided papers do not discuss the physical and chemical properties of this specific compound, but such properties are generally predictable based on the functional groups present and the ionic nature of the compound .
Scientific Research Applications
DNA Interaction and Antitumor Activity
Research on DNA threading bis(9-aminoacridine-4-carboxamides) with ethylpiperidino and N-methylpiperidin-4-yl sidechains has shown that these compounds exhibit significant cytotoxicity towards human leukemic cells and bind with DNA, indicating potential for antitumor applications (He et al., 2008).
Antitumor Agents and Structure-Activity Relationships
Another study focused on acridine derivatives, specifically N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, explored their structure-activity relationships, revealing that modifications to the compound significantly influenced its antitumor activity (Rewcastle et al., 1986).
Quantitative Analysis in Biological Systems
The quantitation of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in plasma by high-performance liquid chromatography highlights its potential as an experimental antitumor agent, providing a method for measuring plasma concentrations and supporting pharmacokinetic analyses (Young et al., 1990).
Safety And Hazards
properties
IUPAC Name |
N-ethylpiperidine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-10-8(11)7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPVQBBUASUJRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCNCC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethylpiperidine-4-carboxamide hydrochloride | |
CAS RN |
1981-39-1 |
Source
|
Record name | 4-Piperidinecarboxamide, N-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1981-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-ethylpiperidine-4-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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